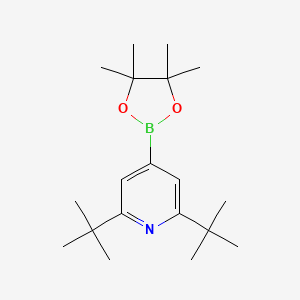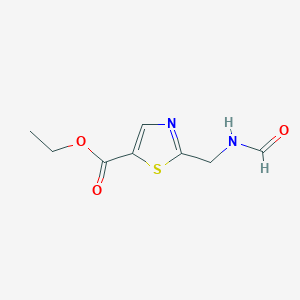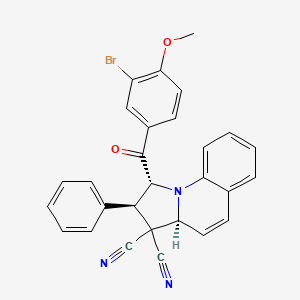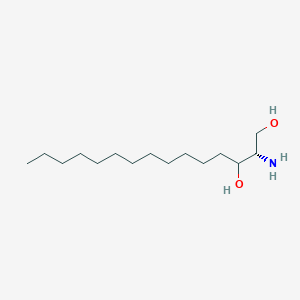![molecular formula C11H23N3O2 B12639906 N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-48-8](/img/structure/B12639906.png)
N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound known for its unique structure and properties. This compound is part of a class of chemicals that have shown significant potential in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under specific conditions, often requiring the presence of a base such as potassium hydroxide (KOH). The industrial production methods for this compound are still under research, but the synthetic routes generally involve similar cyclocondensation reactions.
Analyse Chemischer Reaktionen
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine (Br2) and carbon disulfide (CS2) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of brominated derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a broad spectrum of applications in scientific research. It is used in heterocyclic chemistry as a valuable synthetic block . Additionally, derivatives of this compound have shown promising biological activities, including bactericidal, antitumor, and anti-inflammatory properties . In the field of medicinal chemistry, it acts as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2 . Furthermore, it has been explored for its potential use in dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as metalloproteinase aggrecanase and phospholipase A2 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds also exhibit significant biological activities and are used in various scientific applications. N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine stands out due to its broader spectrum of applications and unique inhibitory properties.
Eigenschaften
CAS-Nummer |
918893-48-8 |
|---|---|
Molekularformel |
C11H23N3O2 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-[1-[2-hydroxyiminopropyl(pentyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-6-7-14(8-10(2)12-15)9-11(3)13-16/h15-16H,4-9H2,1-3H3 |
InChI-Schlüssel |
MPSBVGPPOFPKPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC(=NO)C)CC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)

![methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12639856.png)


![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)

![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)


